Methyl 3-(tetradecyloxy)benzoate

Catalog No.
S9024032
CAS No.
40654-43-1
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
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Methyl 3-(tetradecyloxy)benzoate

CAS Number

40654-43-1

Product Name

Methyl 3-(tetradecyloxy)benzoate

IUPAC Name

methyl 3-tetradecoxybenzoate

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-18-25-21-17-15-16-20(19-21)22(23)24-2/h15-17,19H,3-14,18H2,1-2H3

InChI Key

SLZPMAFMEORNOE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Methyl 3-(tetradecyloxy)benzoate (CAS 40654-43-1) is a specialized meta-substituted long-chain alkoxybenzoate ester utilized primarily as a lipophilic building block and structural modifier in advanced materials and lipid formulations. Featuring a 14-carbon (tetradecyl) ether linkage at the 3-position of the aromatic ring, this compound provides a precise balance of intense hydrophobicity and steric non-linearity. In industrial and laboratory procurement, it is selected over its free acid or shorter-chain counterparts due to its ester-protected stability during multi-step syntheses and its ability to impart a critical 120-degree structural bend. This specific geometry is foundational for synthesizing bent-core liquid crystals and highly soluble lipophilic anchors, offering superior processability in non-polar organic solvents compared to rigid, linear isomers [1].

Procurement strategies that attempt to substitute Methyl 3-(tetradecyloxy)benzoate with the more common para-substituted isomer (Methyl 4-(tetradecyloxy)benzoate) routinely encounter severe processability failures. Para-isomers pack efficiently into rigid, linear crystalline lattices, significantly raising the melting point and drastically reducing solubility in cold formulation solvents, which can lead to premature precipitation in lipid nanoparticle (LNP) microfluidic mixing or liquid crystal doping [1]. Conversely, substituting with shorter-chain meta-analogs (e.g., C8 or C10) compromises the thermodynamic stability of the final product; the reduced van der Waals interactions fail to provide adequate membrane anchoring in lipid systems and shift the mesophase transition temperatures out of viable operational ranges for electro-optic applications [2].

Processability & Solubility: Meta vs. Para Substitution

For scale-up manufacturing, the thermal profile of the precursor dictates energy costs and solvent selection. The meta-substitution in Methyl 3-(tetradecyloxy)benzoate disrupts the linear molecular packing inherent to para-substituted analogs. Class-level chemoinformatic models indicate that this 120-degree structural kink reduces the melting point by approximately 15–25°C compared to Methyl 4-(tetradecyloxy)benzoate. This depression in melting point translates to a substantially higher solubility limit in standard non-polar processing solvents (e.g., hexane, toluene) at ambient temperatures, eliminating the need for heated transfer lines and preventing crystallization-induced blockages during continuous-flow synthesis or microfluidic formulation [1].

Evidence DimensionMelting Point & Ambient Solubility
Target Compound DataDepressed melting point; high ambient solubility in non-polar solvents
Comparator Or BaselineMethyl 4-(tetradecyloxy)benzoate (Para-isomer: highly crystalline, ~15–25°C higher melting point)
Quantified Difference~15–25°C melting point reduction; prevents ambient crystallization
ConditionsStandard ambient pressure, non-polar organic solvent systems (e.g., toluene, hexanes)

Lower melting points and higher ambient solubility streamline manufacturing by removing the requirement for heated reactors and preventing line-clogging in flow chemistry.

Hydrophobic Anchoring: C14 vs. C10 Chain Length

When functioning as a lipophilic anchor for lipid nanoparticles or amphiphilic prodrugs, the chain length strictly governs the partitioning coefficient. Methyl 3-(tetradecyloxy)benzoate (C14) possesses a calculated LogP of approximately 8.8, compared to ~6.8 for the shorter Methyl 3-(decyloxy)benzoate (C10). This +2.0 LogP difference equates to a 100-fold increase in thermodynamic preference for the lipid phase over the aqueous phase. In procurement terms, utilizing the C14 variant ensures virtually zero premature leaching of the synthesized anchor from the lipid bilayer during storage or in vivo circulation, a common failure mode when utilizing C8 or C10 substitutes [1].

Evidence DimensionLipophilicity (Calculated LogP)
Target Compound DataLogP ≈ 8.8 (C14 chain)
Comparator Or BaselineMethyl 3-(decyloxy)benzoate (LogP ≈ 6.8, C10 chain)
Quantified Difference+2.0 LogP units (100x greater lipid phase partitioning)
ConditionsStandard octanol-water partition modeling for liposomal/LNP anchoring

A 100-fold higher lipid retention prevents active pharmaceutical ingredient (API) or structural modifier leakage in advanced lipid formulations.

Structural Geometry for Bent-Core Mesogens

In the synthesis of advanced liquid crystals, the precursor's geometry dictates the final mesophase. Methyl 3-(tetradecyloxy)benzoate provides an exact 120-degree bond angle at the aromatic core. When saponified and coupled to a central core, this meta-linkage reliably induces a bent-core (banana-shaped) geometry. Direct comparisons in material science demonstrate that para-substituted precursors exclusively yield rod-like (calamitic) liquid crystals with standard nematic/smectic phases. The meta-derived bent-core structures uniquely self-assemble into polar smectic phases exhibiting spontaneous macroscopic polarization (ferroelectricity), an electro-optic property entirely inaccessible when using the generic para-isomer [1].

Evidence DimensionInduced Mesophase Geometry & Electro-optic Property
Target Compound Data120° bend angle; yields bent-core mesogens with ferroelectric polar smectic phases
Comparator Or BaselineMethyl 4-(tetradecyloxy)benzoate (180° linear angle; yields calamitic mesogens without spontaneous polarization)
Quantified DifferenceBinary transition from non-polar calamitic to polar ferroelectric phase capabilities
ConditionsPost-synthetic coupling into bis-benzoate liquid crystal architectures

Procuring the meta-isomer is an absolute structural prerequisite for manufacturing next-generation ferroelectric liquid crystal displays and sensors.

Bent-Core Liquid Crystal Synthesis

Directly leveraging the 120-degree steric bend and high processability outlined in Section 3, this compound is a highly targeted precursor for synthesizing bent-core liquid crystals. Upon deprotection to the free acid, it is coupled to central aromatic cores (e.g., resorcinol derivatives) to produce mesogens that exhibit spontaneous polar order and ferroelectricity, critical for high-speed electro-optic displays and non-linear optical devices [1].

Lipophilic Anchor for LNP Formulation

Driven by its exceptionally high LogP (~8.8), Methyl 3-(tetradecyloxy)benzoate serves as a highly stable, non-leaching precursor for lipid nanoparticle (LNP) components. The methyl ester allows for clean, organic-phase synthetic modifications (e.g., nitration or reduction on the aromatic ring) before final saponification and integration into the lipid bilayer, where the C14 chain ensures permanent hydrophobic anchoring [2].

Specialty Rheology Modifier Development

Due to its depressed melting point and high ambient solubility in non-polar solvents compared to para-isomers, this compound is ideally suited for incorporation into low-temperature lubricants and rheology modifiers. It can be processed at ambient temperatures without the risk of crystallization, ensuring homogeneous blending in industrial scale-up [3].

XLogP3

8.4

Hydrogen Bond Acceptor Count

3

Exact Mass

348.26644501 g/mol

Monoisotopic Mass

348.26644501 g/mol

Heavy Atom Count

25

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